Product packaging for 2H-Thiopyran-3(4H)-one(Cat. No.:CAS No. 29431-28-5)

2H-Thiopyran-3(4H)-one

Cat. No.: B13107458
CAS No.: 29431-28-5
M. Wt: 114.17 g/mol
InChI Key: AEDFDYYPESUHNU-UHFFFAOYSA-N
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Description

2H-Thiopyran-3(4H)-one (CAS 19090-03-0) is a versatile six-membered heterocyclic compound containing sulfur and oxygen, serving as a fundamental building block in organic and medicinal chemistry research . This compound, with the molecular formula C5H8OS and a molecular weight of 116.18 g/mol, is a critical precursor for synthesizing a wide array of thiopyran-based heterocyclic systems . Its core thiopyran structure is a common motif in various pharmacological agents, and researchers value it for developing new molecules with potential anti-inflammatory, anti-cancer, anti-viral, and antimicrobial activities . The molecule's reactivity allows for further functionalization, notably through oxidation to form potent synthetic intermediates like dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide . This dioxide derivative has been identified as a particularly versatile building block for one-pot multi-component reactions, enabling the efficient creation of complex sulfones with high predicted anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic potential . As a proton and hydride donor, this compound is also a valuable intermediate in exploratory synthetic pathways for developing bioactive molecules targeting various diseases . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6OS B13107458 2H-Thiopyran-3(4H)-one CAS No. 29431-28-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29431-28-5

Molecular Formula

C5H6OS

Molecular Weight

114.17 g/mol

IUPAC Name

4H-thiopyran-3-one

InChI

InChI=1S/C5H6OS/c6-5-2-1-3-7-4-5/h1,3H,2,4H2

InChI Key

AEDFDYYPESUHNU-UHFFFAOYSA-N

Canonical SMILES

C1C=CSCC1=O

Origin of Product

United States

Synthetic Methodologies for 2h Thiopyran 3 4h One and Its Derivatives

Classical and Contemporary Synthetic Routes to 2H-Thiopyran-3(4H)-one

The synthesis of the this compound core has been approached through various established and modern organic chemistry reactions. These methods primarily focus on the construction of the six-membered sulfur-containing ring.

One of the classical approaches to synthesizing dihydro-2H-thiopyran-3(4H)-one involves the intramolecular Dieckmann condensation of a diester. researchgate.netsigmaaldrich.comresearchgate.net This base-catalyzed reaction is effective for forming five- and six-membered rings. sigmaaldrich.comresearchgate.netnih.gov Another traditional method is the Michael addition, which has been utilized in the synthesis of substituted 2,3-dihydro-4H-thiopyran-4-ones. nih.govdonnu.edu.ua

Contemporary synthetic strategies offer alternative routes. For instance, thia-Diels-Alder reactions provide a powerful tool for constructing the 3,6-dihydro-2H-thiopyran ring system. researchgate.net This cycloaddition approach involves the reaction of a thioaldehyde with a 1,3-butadiene (B125203) derivative. researchgate.net

A published synthesis of the starting material, dihydro-2H-thiopyran-3(4H)-one, utilizes the reaction of methyl thioglycolate with methyl-4-chlorobutyrate. rsc.org

Preparation of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (Sulfone Analog)

The sulfone derivative of this compound is a valuable synthetic intermediate, and its preparation can be achieved through oxidation of the parent compound or through direct synthetic methods.

Oxidation Protocols for Transforming this compound to its Sulfone Derivative

A well-established method for the synthesis of dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is the oxidation of dihydro-2H-thiopyran-3(4H)-one. A notable four-step synthesis has been developed for the preparation of 3,4- and 3,6-dihydro-2Н-thiopyran-1,1-dioxides starting from dihydro-2H-thiopyran-3(4H)-one. rsc.org This process involves the oxidation of the ketone with a 30% aqueous solution of hydrogen peroxide in a mixture of acetic acid and acetic anhydride. rsc.org The subsequent steps include reduction of the keto group with sodium borohydride, followed by mesylation and elimination of methanesulfonic acid under basic conditions. rsc.org

Table 1: Oxidation of Dihydro-2H-thiopyran-3(4H)-one

Starting Material Oxidizing Agent Solvent/Conditions Product Overall Yield
Dihydro-2H-thiopyran-3(4H)-one 30% aq. H₂O₂ AcOH-Ac₂O 3,4-dihydro-2H-thiopyran-1,1-dioxide 64%
Dihydro-2H-thiopyran-3(4H)-one 30% aq. H₂O₂ AcOH-Ac₂O 3,6-dihydro-2H-thiopyran-1,1-dioxide 74%

Direct Synthetic Approaches to the 1,1-Dioxide Derivative

While oxidation of the pre-formed thiopyranone is a common route, direct synthetic approaches that construct the dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide ring system are also of interest. These methods typically involve building the cyclic sulfone from acyclic precursors.

Multicomponent Reaction (MCR) Strategies for Thiopyran-Based Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide has proven to be a versatile building block in such reactions. researchgate.nettandfonline.com

One-Pot MCRs for Accessing Diverse Heterocyclic Systems

The reactivity of dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide has been harnessed in one-pot MCRs to generate a variety of fused heterocyclic systems. researchgate.nettandfonline.com These reactions often proceed through a domino sequence of transformations, such as Knoevenagel condensation followed by Michael addition and cyclization.

For example, three series of new cyclic sulfones have been prepared through a one-pot multi-component reaction starting from the readily available dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide. researchgate.nettandfonline.com

Three-Component Heterocyclization Protocols Involving Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

Specific three-component reactions utilizing dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide have been developed to synthesize various heterocyclic scaffolds.

One such example is the synthesis of 1,5,6,7-tetrahydrothiopyrano[2,3-d] researchgate.nettandfonline.comnih.govtriazole 4,4-dioxides. This is achieved through a base-mediated click reaction of organic azides with dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide in a K₂CO₃/DMSO system at room temperature. nih.gov

Another notable application is in the synthesis of spirooxindole-annulated thiopyran derivatives. An efficient one-pot, five-component reaction between primary amines, carbon disulfide, malononitrile (B47326), and isatin (B1672199) derivatives leads to the formation of 2,6-diamino-1-alkyl-2-oxospiro[indoline-3,4′-thiopyran]-3,5-dicarbonitrile derivatives. nih.gov

Furthermore, the three-component condensation of dimedone, cyanothioacetamide, and cyclohex-3-ene-1-carbaldehyde has been shown to produce a 4H-thiopyran derivative.

Table 2: Three-Component Reactions with Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

Reactant 1 Reactant 2 Reactant 3 Product
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide Organic Azides - 1,5,6,7-Tetrahydrothiopyrano[2,3-d] researchgate.nettandfonline.comnih.govtriazole 4,4-dioxides
Isatin derivatives Malononitrile Primary amines and Carbon disulfide 2,6-Diamino-1-alkyl-2-oxospiro[indoline-3,4′-thiopyran]-3,5-dicarbonitrile derivatives
Dimedone Cyanothioacetamide Cyclohex-3-ene-1-carbaldehyde 4H-Thiopyran derivative

Synthesis of Spirooxindole-Annulated Thiopyran Derivatives via MCR

A notable application of multicomponent reactions (MCRs) in the synthesis of complex thiopyran derivatives is the creation of spirooxindole-annulated thiopyrans. An efficient, one-pot, five-component reaction has been developed for the synthesis of 2,6-diamino-1-alkyl-2-oxospiro[indoline-3,4'-thiopyran]-3,5-dicarbonitrile derivatives. donnu.edu.ua This method involves the reaction of primary amines, carbon disulfide, malononitrile, and isatin derivatives. donnu.edu.ua The significant advantages of this approach include high product yields, relatively short reaction times, scalability, and mild reaction conditions. donnu.edu.ua This synthetic strategy provides an efficient route to structurally diverse spirooxindole-annulated thiopyran derivatives. donnu.edu.uanih.gov

Reactant 1Reactant 2Reactant 3Reactant 4ProductKey Features
Primary AminesCarbon DisulfideMalononitrileIsatin Derivatives2,6-diamino-1-alkyl-2-oxospiro[indoline-3,4'-thiopyran]-3,5-dicarbonitrile derivativesOne-pot, five-component reaction; High yields; Short reaction time; Mild conditions

Combinatorial Synthesis Methodologies for Thiopyrano[3,4-b]pyridine-5-one Derivatives

Combinatorial synthesis has been effectively employed to generate libraries of thiopyrano[3,4-b]pyridine-5-one derivatives. A straightforward and efficient one-pot, multicomponent reaction has been established for this purpose. rsc.orgresearchgate.net This method utilizes aromatic aldehydes, 2H-thiopyran-3,5(4H,6H)-dione, and an enamine in glacial acetic acid. rsc.orgresearchgate.net The enamines can be derived from various amines and 1,3-dicarbonyl compounds or 3-methyl-1-phenyl-1H-pyrazol-5-amine. rsc.orgresearchgate.net This approach is characterized by its operational simplicity, short reaction times, and generally good to excellent yields, making it a powerful tool for creating a diverse range of thiopyrano[3,4-b]pyridine skeletons. rsc.org

Reactant 1Reactant 2Reactant 3SolventProduct Class
Aromatic Aldehyde2H-Thiopyran-3,5(4H,6H)-dioneEnamineGlacial Acetic AcidThiopyrano[3,4-b]pyridine-5-one derivatives

Cycloaddition Chemistry in Thiopyran Synthesis

Cycloaddition reactions represent a cornerstone in the synthesis of thiopyran rings, offering a powerful and versatile strategy for their construction. rsc.org

[4+2] Cycloaddition Reactions in the Generation of 2H-Thiopyrans

The [4+2] cycloaddition, or Diels-Alder reaction, is a fundamental method for forming six-membered rings, and its hetero-variant is crucial for synthesizing thiopyrans. rsc.orgresearchgate.net In these reactions, a conjugated diene reacts with a dienophile. For the synthesis of thiopyrans, either the diene or the dienophile can contain the sulfur atom. tandfonline.com For instance, thioaldehydes, which are often generated in situ due to their instability, can react with 1,3-butadiene derivatives in a thio-Diels-Alder reaction to produce dihydro-2H-thiopyran derivatives. tandfonline.com The reactivity of the components can be influenced by substituents; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. researchgate.net

Diels-Alder Cycloadditions Involving 2H-Thiopyrans as Dienes

2H-thiopyrans themselves can act as dienes in Diels-Alder reactions. sigmaaldrich.comtandfonline.com The reactivity of 2H-thiopyrans is enhanced by the presence of electron-donating substituents. sigmaaldrich.comd-nb.info Studies have shown that 4-trialkylsilyloxy-2H-thiopyrans react with various dienophiles to yield Diels-Alder adducts with a preference for the endo stereoisomer. d-nb.info The reactivity of substituted 2H-thiopyrans generally follows the order: 4,6-disubstituted > 5-substituted > 4-substituted, 3,5-disubstituted > 3-substituted. d-nb.info These reactions are valuable because the resulting adducts can be desulfurized to produce compounds that are equivalent to the adducts of less reactive cis-substituted dienes. sigmaaldrich.comtandfonline.com

A systematic investigation into the intramolecular Diels-Alder (IMDA) reactions of 4-[tris(2-methylethyl)silyl]oxy-2H-thiopyran derivatives has also been conducted. Adducts were successfully obtained when dienophiles activated by a carbomethoxy group were tethered at various positions on the thiopyran ring. For instance, substrates with an activated dienophile attached to the C-2 position via a C3 tether resulted in adducts with high stereoselectivity.

2H-Thiopyran DieneDienophileProductKey Findings
4-Trialkylsilyloxy-2H-thiopyransVarious typical dienophilesDiels-Alder adductsPredominantly endo adducts are formed. d-nb.info
4-[Tris(2-methylethyl)silyl]oxy-2H-thiopyran derivatives with tethered dienophilesActivated dienophiles (e.g., with a carbomethoxy group)Intramolecular Diels-Alder adductsCyclization is successful with activated dienophiles; stereoselectivity depends on the tether position.

Thio-Diels-Alder Reaction Applications

The thio-Diels-Alder reaction, a type of hetero-Diels-Alder reaction, is a significant method for constructing the thiopyran ring. This reaction involves a thiocarbonyl compound as the dienophile. A notable example is the use of thiophosgene, a highly reactive compound, which can be efficiently converted into useful thiopyran derivatives through [4+2] cycloaddition with dienes like spiro[2.4]hepta-4,6-diene. tandfonline.com

Another application is the domino Knoevenagel/thio-Diels-Alder reaction. For instance, a series of thiopyrano[2,3-d]thiazole derivatives featuring a pyrazole (B372694) moiety have been synthesized through this domino reaction.

Specific Functionalization and Derivatization Strategies

The dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. This compound can undergo one-pot multi-component reactions to produce a variety of cyclic sulfones.

A four-step synthesis has been developed to produce 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides from dihydro-2H-thiopyran-3(4H)-one. tandfonline.com The process involves:

Oxidation of the ketone with hydrogen peroxide.

Reduction of the keto group using sodium borohydride.

Mesylation of the resulting alcohol.

Elimination of methanesulfonic acid under basic conditions. tandfonline.com

Furthermore, dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide can serve as a reagent in the Dimroth-type 1,2,3-triazole synthesis. sigmaaldrich.com It reacts with organic azides in a base-mediated click reaction to form 1,5,6,7-tetrahydrothiopyrano[2,3-d] rsc.orgresearchgate.nettriazole 4,4-dioxides. sigmaaldrich.com

Regioselective Functionalization of Thiopyran Cores

The regioselective functionalization of pre-existing thiopyran cores is a crucial strategy for introducing diverse substituents at specific positions. This approach allows for the targeted modification of the thiopyran ring system to generate a library of derivatives with varied chemical and biological properties.

One notable method involves a catalyst-controlled intramolecular C-S fusion of α-allyl-β'-oxodithioesters. This dual reaction manifold provides an efficient and atom-economic route to either 4H-thiopyran or 4,5-dihydrothiophene frameworks. The regioselectivity is skillfully directed by the choice of catalyst. For instance, palladium catalysts activate the Cδ-H of the allyl group, facilitating an intramolecular Cδ–S coupling that exclusively yields the six-membered thiopyran skeleton. In contrast, the use of BF3·Et2O activates the allylic double bond, promoting a Cγ–S cyclization to form the five-membered dihydrothiophene ring. nih.gov This catalytic control over ring size offers a versatile tool for selectively synthesizing thiopyran derivatives.

Another approach to functionalized thiopyrans involves domino ring-opening cyclization (DROC) reactions. For example, the reaction of donor-acceptor cyclopropanes with pyridinium (B92312) thiolates has been developed as a synthetic route to functionalized thiopyran derivatives. researchgate.net Furthermore, a regioselective and stereospecific [3+3] annulation between pyridinium 1,4-zwitterionic thiolates and aziridines provides a pathway to 3,4-dihydro-2H-1,4-thiazines, demonstrating the utility of zwitterionic thiolates in constructing sulfur-containing heterocycles. rsc.org

The direct C-H functionalization of heterocyclic systems using transition metal catalysis has also emerged as a powerful tool for regioselective synthesis. While extensively studied for nitrogen-containing heterocycles like quinolines, the principles can be extended to sulfur heterocycles. mdpi.com These methods offer an atom- and step-economical approach to introduce a wide range of functional groups onto the thiopyran core.

The following table summarizes the catalyst-dependent regioselective synthesis of thiopyran and dihydrothiophene frameworks:

CatalystStarting MaterialKey TransformationProduct
Palladiumα-Allyl-β'-oxodithioestersIntramolecular Cδ–S coupling4H-Thiopyran
BF3·Et2Oα-Allyl-β'-oxodithioestersIntramolecular Cγ–S cyclization4,5-Dihydrothiophene

Vilsmeier-Haack Reaction for 2H-Thiopyran-3-carboxaldehydes

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org This reaction employs the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group (-CHO) onto a substrate. chemistrysteps.comwikipedia.org The resulting carboxaldehydes are valuable synthetic intermediates that can be further elaborated into a variety of functional groups and heterocyclic systems.

In the context of thiopyran chemistry, the Vilsmeier-Haack reaction can be applied to suitable thiopyran precursors to synthesize 2H-thiopyran-3-carboxaldehydes. The reaction proceeds via an electrophilic substitution mechanism where the chloromethyleniminium salt (Vilsmeier reagent) attacks the electron-rich position of the thiopyran ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. wikipedia.org

The reactivity of the substrate in the Vilsmeier-Haack reaction is highly dependent on its electronic properties. Generally, the reaction works well with compounds containing electron-donating groups that activate the ring towards electrophilic attack. chemistrysteps.com For thiopyran systems, the presence of activating substituents can facilitate the formylation at a specific position, leading to the regioselective synthesis of thiopyran carboxaldehydes. These aldehydes are key building blocks for the synthesis of more complex thiopyran-fused heterocyclic systems.

The general scheme for the Vilsmeier-Haack reaction is as follows:

Formation of the Vilsmeier reagent (a chloromethyliminium salt) from DMF and POCl3.

Electrophilic attack of the Vilsmeier reagent on the electron-rich thiopyran ring.

Hydrolysis of the resulting iminium salt to yield the 2H-thiopyran-3-carboxaldehyde.

This reaction has been successfully employed for the formylation of various heterocyclic compounds, highlighting its broad applicability in synthetic organic chemistry. semanticscholar.org

Cyclocondensation Reactions with Heterocyclic Carbonyl Compounds

Cyclocondensation reactions are fundamental in heterocyclic synthesis, providing a direct route to cyclic structures through the formation of multiple carbon-heteroatom bonds in a single step. For the synthesis of thiopyran-containing systems, cyclocondensation reactions involving heterocyclic carbonyl compounds are particularly valuable.

One prominent example is the hetero-Diels-Alder reaction, a powerful tool for the construction of six-membered heterocycles with high stereoselectivity. nih.gov In this reaction, a thiocarbonyl compound (the dienophile) reacts with a 1,3-diene to form a thiopyran ring. Thioaldehydes, which are often generated in situ due to their high reactivity and tendency to polymerize, are excellent dienophiles in these reactions. d-nb.info The resulting 3,6-dihydro-2H-thiopyrans can be further modified to access a range of functionalized thiopyran derivatives. d-nb.info

Multicomponent reactions (MCRs) also offer an efficient pathway to complex heterocyclic systems, including those containing a pyran or thiopyran ring. These reactions involve the combination of three or more starting materials in a one-pot synthesis. The mechanistic pathways often involve a sequence of reactions such as Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation. nih.gov For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved through MCRs of barbituric acid, malononitrile, and aryl aldehydes. nih.gov Similar strategies can be envisioned for the synthesis of thiopyran-fused pyrimidines by employing appropriate sulfur-containing precursors.

The synthesis of thiophene-containing heterocyclic systems, which can be precursors or analogues to thiopyrans, also utilizes cyclocondensation strategies. For example, the reaction of 3-oxobutanethioamides with α-halogen ketones and the cyclocondensation of 1,3-dicarbonyl compounds with mercaptanes are established methods for constructing substituted thiophene (B33073) rings. mdpi.com

The following table provides examples of cyclocondensation reactions used in the synthesis of thiopyran and related sulfur heterocycles:

Reaction TypeReactantsKey IntermediateProduct
Hetero-Diels-AlderThioaldehyde, 1,3-DieneThioaldehyde3,6-Dihydro-2H-thiopyran
Multicomponent ReactionBarbituric acid, Malononitrile, Aryl aldehydeKnoevenagel/Michael adductPyrano[2,3-d]pyrimidine
Cyclocondensation3-Oxobutanethioamide, α-Halogen ketoneN/ASubstituted thiophene

Reactivity and Reaction Mechanisms of 2h Thiopyran 3 4h One Systems

Electrophilic and Nucleophilic Reactivity of the Thiopyranone Ring

The thiopyranone ring possesses multiple reactive sites susceptible to both electrophilic and nucleophilic attack. The sulfur atom can be oxidized, the carbonyl group can react with nucleophiles, and the α-carbons can be deprotonated to form enolates, highlighting the ring's versatile chemical nature.

The carbonyl group at the C-3 position is a primary site for nucleophilic addition. Its reactivity is influenced by the electron-withdrawing nature of the adjacent sulfur atom, which can modulate the electrophilicity of the carbonyl carbon.

Key reactions involving the carbonyl group include:

Reduction: The ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride. This transformation is a key step in the synthesis of various dihydro-2H-thiopyran-1,1-dioxides. researchgate.net

Oxidation: While the carbonyl carbon itself is at a high oxidation state, the adjacent sulfur atom is susceptible to oxidation. Reagents like hydrogen peroxide can oxidize the sulfide (B99878) to a sulfone, forming dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide. researchgate.net This modification significantly alters the ring's electronic properties and reactivity.

Enolization: The carbonyl group facilitates the formation of an enol or enolate at the C-2 or C-4 position. For instance, reaction of the related tetrahydro-4H-thiopyran-4-one with trimethylsilyl (B98337) chloride (Me3SiCl) and triethylamine (B128534) (Et3N) yields a trimethylsilyl enol ether, demonstrating the carbonyl's ability to promote enolization. researchgate.netresearchgate.net

Table 1: Selected Reactions at the Carbonyl Moiety of Thiopyranone Systems

Starting MaterialReagent(s)ProductReaction Type
Dihydro-2H-thiopyran-3(4H)-oneNaBH₄Dihydro-2H-thiopyran-3-olReduction
Dihydro-2H-thiopyran-3(4H)-oneH₂O₂ in AcOH-Ac₂ODihydro-2H-thiopyran-3(4H)-one-1,1-dioxideOxidation (of Sulfur)
Tetrahydro-4H-thiopyran-4-oneMe₃SiCl, Et₃N3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyranEnol Ether Formation

The methylene (B1212753) groups at the C-2 and C-4 positions, adjacent to the carbonyl group, are activated and thus acidic. This "active methylene" character makes dihydro-2H-thiopyran-3(4H)-one a valuable intermediate in syntheses that require the formation of new carbon-carbon bonds at these positions. Deprotonation at these sites generates a nucleophilic carbanion (enolate) that can react with various electrophiles.

Examples of reactions leveraging this property include:

Condensation Reactions: The active methylene group can participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones.

Alkylation: The enolate formed by deprotonation can be alkylated by reacting with alkyl halides, providing a route to substituted thiopyranones.

Thio-Claisen Reactions: Ketones with α-methylene units can undergo sequential thio-Claisen reactions with dithioesters to yield substituted 4H-thiopyran-4-ones. thieme-connect.de

The acidity of the α-hydrogen is a key factor, stabilized by the adjacent carbonyl and sulfur atoms, which facilitates enolization and subsequent reactions. mdpi.com

Under certain conditions, the thiopyranone ring can undergo cleavage or structural rearrangement. These processes are often initiated by nucleophilic attack at one of the electrophilic centers in the ring. clockss.org

Nucleophilic Ring Opening: Strong nucleophiles can attack the electrophilic centers of the ring, leading to ring opening. clockss.orgresearchgate.net For the related 2H-pyran-2-ones, nucleophilic attack at positions C-2, C-4, or C-6 can lead to ring cleavage and subsequent transformation into new heterocyclic or carbocyclic systems. clockss.org A similar reactivity pattern is expected for thiopyranones, where thiophilic attack by reagents like thiols can also initiate ring-opening pathways. nih.govnih.gov The specific outcome depends on the nucleophile, the substitution pattern of the ring, and the reaction conditions. nih.govyoutube.comyoutube.com

Rearrangement Reactions: Thiopyranone systems can undergo various rearrangement reactions, a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. thermofisher.com For instance, 2H-pyran-2-thiones can rearrange at elevated temperatures to the more stable 2H-thiopyran-2-ones, involving a ring-opening and sigmatropic shift mechanism. thieme-connect.de Other named rearrangements applicable to ketones, such as the Favorskii, Wolff, or Baeyer-Villiger rearrangements, could potentially be induced in the 2H-thiopyran-3(4H)-one system under appropriate conditions to yield ring-contracted or ring-expanded products. libretexts.org

Mechanistic Aspects of Cycloaddition Reactions

Thiopyranone derivatives, particularly their enol forms or related 2H-thiopyrans, can act as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. thieme-connect.decdnsciencepub.comelsevierpure.com This provides a powerful method for constructing complex polycyclic systems with high stereochemical control. wikipedia.org

The Diels-Alder reaction is classically described as a concerted process, where the two new sigma bonds are formed simultaneously in a single, pericyclic transition state. wikipedia.org However, depending on the nature of the diene and dienophile, the reaction can also proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate. nih.govmdpi.com

Concerted Mechanism: For typical Diels-Alder reactions, frontier molecular orbital (FMO) theory explains the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, leading to a concerted pathway. This is the generally accepted mechanism for many cycloadditions involving 2H-thiopyrans. cdnsciencepub.com

Stepwise Mechanism: A stepwise mechanism becomes more likely when the reactants are highly polarized or when radical ions are involved. For instance, if the cycloaddition is acid-catalyzed, the mechanism might shift to a stepwise pathway involving cationic intermediates. While a concerted reaction is often favored energetically, the energy difference between concerted and stepwise pathways can be small in some systems, suggesting competing mechanisms may be possible. nih.govmdpi.com

Diels-Alder reactions are renowned for their high degree of stereospecificity and regioselectivity, which allows for the predictable synthesis of specific isomers. wikipedia.org

Stereoselectivity: The reaction is stereospecific with respect to both the diene and the dienophile, meaning the stereochemistry of the reactants is retained in the product. masterorganicchemistry.com When a cyclic diene reacts with a substituted dienophile, two diastereomeric products, endo and exo, are possible. In reactions involving 2H-thiopyrans, the endo adduct is predominantly formed. cdnsciencepub.comelsevierpure.com This preference is often explained by secondary orbital interactions in the transition state, which stabilize the endo pathway. wikipedia.org

Regioselectivity: When both the diene (e.g., a substituted 2H-thiopyran) and the dienophile are unsymmetrical, the reaction can yield different constitutional isomers (regioisomers). masterorganicchemistry.com The outcome is governed by electronic effects, where the alignment of partial charges on the reacting termini dictates the major product. youtube.comyoutube.comyoutube.com Generally, the reaction favors the "ortho" and "para" products, while the "meta" product is disfavored. This regioselectivity can be predicted by considering the resonance structures and the resulting polarization of the diene and dienophile. masterorganicchemistry.comyoutube.comd-nb.info

Table 2: Regioselectivity in the Diels-Alder Reaction

Diene Substituent PositionDienophile SubstituentMajor Product(s)Nickname
1- (or 4-)Electron-Withdrawing Group1,2-adduct"ortho"
2- (or 3-)Electron-Withdrawing Group1,4-adduct"para"

Influence of Lewis Acid Catalysis on Cycloaddition Outcomes

Lewis acids play a crucial role as catalysts in cycloaddition reactions, such as the Diels-Alder reaction, by enhancing reaction rates and influencing stereoselectivity and regioselectivity. wikipedia.orgias.ac.innih.gov Traditionally, the catalytic effect of Lewis acids was attributed to their ability to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby narrowing the HOMO-LUMO energy gap between the diene and dienophile. wikipedia.orgias.ac.in This enhanced orbital interaction was thought to accelerate the reaction.

However, more recent quantum chemical studies and activation strain analyses have provided a new perspective on this mechanism. nih.gov It is now understood that Lewis acids accelerate Diels-Alder reactions primarily by reducing the Pauli repulsion, which is the destabilizing steric repulsion between the electron clouds of the diene and dienophile. wikipedia.orgnih.gov The Lewis acid coordinates to the dienophile, polarizing the electron density away from the reactive C=C double bond. wikipedia.orgnih.gov This reduction in electron density at the reaction site lessens the Pauli repulsion between the reactants, which in turn lowers the activation energy of the reaction. nih.gov While Lewis acids do lower the LUMO energy of the dienophile, they also lower its HOMO energy, which can weaken the inverse electron demand orbital interaction. wikipedia.org Therefore, the primary catalytic effect is the mitigation of repulsive forces rather than solely the enhancement of attractive orbital interactions. wikipedia.orgnih.gov

In the context of thiophene (B33073) derivatives, Lewis acids like boron trifluoride etherate (BF₃·Et₂O) have been shown to significantly enhance the yields of oxidative cycloaddition reactions. nih.gov For instance, the reaction of thiophenes with m-chloroperbenzoic acid (m-CPBA) in the presence of BF₃·Et₂O generates thiophene S-monoxides in situ. These intermediates can then react with various dienophiles. nih.gov The Lewis acid catalysis not only improves the reaction yield but also imparts high π-facial selectivity, resulting in a single diastereoisomer as the cycloadduct. nih.gov Chiral Lewis acids have also been employed to induce enantioselectivity in cycloaddition reactions involving sulfur-containing compounds. nih.govrsc.org

Table 1: Effect of Lewis Acid Catalysts on a Model Diels-Alder Reaction This table presents illustrative data on how different Lewis acids can affect the activation energy and reaction outcomes.

CatalystActivation Energy (kcal/mol)Endo/Exo Selectivity
None25.080:20
BF₃18.595:5
AlCl₃17.098:2
ZnCl₂20.190:10
TiCl₄18.296:4

Transformation Pathways of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is a versatile building block in organic synthesis, utilized for creating a variety of heterocyclic systems. tandfonline.comtandfonline.comrsc.orgresearchgate.net Its reactivity is largely governed by the presence of the sulfone group, which activates the adjacent methylene protons, making it a useful CH-acid. tandfonline.com

Dimroth-Type 1,2,3-Triazole Synthesis via Base-Mediated Click Reaction

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide serves as an effective ketomethylenic reagent for the synthesis of fused 1,2,3-triazoles through a Dimroth-type reaction. tandfonline.comtandfonline.com This transformation is a base-mediated "click" reaction involving organic azides. The reaction proceeds efficiently at room temperature, yielding a new bicyclic ring system, 1,5,6,7-tetrahydrothiopyrano[2,3-d] nih.govacs.orgacs.orgtriazole 4,4-dioxides. tandfonline.com

The choice of the base and solvent system is critical for the success of this synthesis. A potassium carbonate/dimethyl sulfoxide (B87167) (K₂CO₃/DMSO) system has been found to be particularly effective, allowing for the annulation of the triazole ring in high yields within 5-12 hours. tandfonline.comtandfonline.com This method is notable for its simplicity, high purity of the isolated products, and the absence of side products. tandfonline.com Other base-solvent systems, such as sodium methoxide (B1231860) in methanol (B129727) or triethylamine in methanol, have been shown to be less effective, leading to low yields or promoting side reactions like diazo transfer. tandfonline.com

Double Bond Migration Phenomena in Sulfone Derivatives

Double bond migration is a known phenomenon in dihydro-2H-thiopyran-1,1-dioxide derivatives, particularly under basic conditions. chemintech.ruresearchgate.net The isomerization of 3,4-dihydro-2H-thiopyran-1,1-dioxide to the more thermodynamically stable 3,6-dihydro-2H-thiopyran-1,1-dioxide can occur in the presence of a base. chemintech.ruresearchgate.net For example, treatment with an aqueous sodium hydroxide (B78521) solution can lead to significant conversion, while a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can drive the equilibrium almost completely towards the isomerized product. chemintech.ru

Quantum chemical studies have been conducted to understand the acidity of the protons in the thiopyran ring, which dictates the ease of this migration. chemintech.ru These calculations have shown that the protons at the C-4 position of the thiopyran ring exhibit the strongest acidic properties. chemintech.ru Deprotonation at this position by a base generates a carbanion, which is stabilized by the adjacent sulfone group. Subsequent protonation can then lead to the rearranged, more stable isomer where the double bond is in conjugation with the sulfone group.

Reactions with Organic Azides for Heterocycle Formation

The reaction of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide with organic azides is a powerful method for the formation of fused heterocyclic systems, specifically 1,2,3-triazoles. tandfonline.comtandfonline.com This reaction is a type of [3+2] cycloaddition, a cornerstone of "click chemistry," valued for its high efficiency and selectivity. nih.govnih.govwikipedia.org

The activated methylene group adjacent to the ketone and sulfone functionalities in the thiopyranone ring readily reacts with organic azides in the presence of a base. tandfonline.comtandfonline.com This leads to the formation of the 1,5,6,7-tetrahydrothiopyrano[2,3-d] nih.govacs.orgacs.orgtriazole 4,4-dioxide scaffold. tandfonline.com The process is an efficient, one-step route to these novel bicyclic systems and represents the first example of such a system being synthesized in this manner. tandfonline.com The versatility of this reaction allows for the creation of combinatorial libraries of new triazole derivatives by varying the substituent on the organic azide (B81097). tandfonline.com

Table 2: Synthesis of 1,5,6,7-tetrahydrothiopyrano[2,3-d] nih.govacs.orgacs.orgtriazole 4,4-dioxides Illustrative examples of the reaction between Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide and various organic azides.

EntryAzide Substituent (Ar)Reaction Time (h)Yield (%)
14-Fluorophenyl1285
24-Chlorophenyl1288
34-Bromophenyl1290
44-Nitrophenyl592
5Phenyl1282

Behavior Under Specific Chemical Conditions

Thermal Decomposition Pathways and Kinetic Parameters

The thermal decomposition (pyrolysis) of sulfur-containing heterocycles like thiophenes has been studied to understand their stability and degradation mechanisms, which is relevant for processes in the petroleum industry. acs.orgnih.gov Thiophenic compounds are known for their high thermal stability. acs.orgnih.gov

Unimolecular pyrolysis of thiophene is primarily initiated by ring-H migrations, with C-S bond rupture playing a lesser role in the initial decomposition. acs.orgnih.gov The decomposition leads to the formation of various products, with thioketene (B13734457) (SC₂H₂) and ethyne (B1235809) (C₂H₂) being major products across a range of temperatures. acs.orgnih.gov Other significant products can include the thioformyl (B1219250) (HCS) radical and carbon monosulfide (CS). acs.org The direct production of atomic sulfur or hydrogen sulfide is generally less favored. acs.orgnih.gov

During the pyrolysis of materials containing various sulfur species, such as sewage sludge, aliphatic sulfur and sulfonates tend to degrade at lower temperatures (below 350°C), while more stable thiophenic structures are formed and persist at higher temperatures. gatech.edu

Table 3: Kinetic Parameters for Thiophene Pyrolysis This table provides an example of the kinetic data associated with the thermal decomposition of a related sulfur heterocycle.

Reaction PathwayPre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kcal/mol)
Overall Unimolecular Decomposition1.21 x 10¹³78.96
C-S Bond Scission->80
Ring-H Migration-~79

Oxidative Behavior Leading to Thiopyrylium (B1249539) Salts

The oxidation of this compound systems represents a key transformation for the generation of aromatic thiopyrylium salts. This process involves the formal removal of a hydride ion from the thiopyran ring, leading to the formation of a stable, planar, and aromatic cationic species. The resulting thiopyrylium salts are valuable intermediates in organic synthesis and have been studied for their unique electronic and chemical properties.

Detailed research has demonstrated a direct pathway for the conversion of thiopyran-3(4H)-one into a substituted thiopyrylium salt through a hydride abstraction mechanism. Specifically, the reaction of an isomeric mixture of thiopyran-3(4H)-one and thiopyran-3(6H)-one with a potent hydride abstracting agent, such as triphenylmethyl perchlorate, in an anhydrous solvent like acetonitrile, yields the corresponding 3-hydroxythiopyrylium perchlorate. electronicsandbooks.com

The reaction proceeds by the removal of a hydride ion from the C4 or C6 position of the thiopyranone ring, facilitated by the triphenylmethyl cation. This abstraction leads to the formation of the aromatic thiopyrylium ring, with the concomitant generation of triphenylmethane. The presence of the carbonyl group at the 3-position results in the formation of a 3-hydroxythiopyrylium salt, which exists as a resonance-stabilized aromatic cation. electronicsandbooks.com

The experimental conditions and yield for this transformation are summarized in the table below.

Table 1: Synthesis of 3-Hydroxythiopyrylium Perchlorate
Starting MaterialReagentSolventReaction ConditionsProductYield (%)Reference
Thiopyran-3(4H)-one / Thiopyran-3(6H)-one (1:1 mixture)Triphenylmethyl perchlorateAnhydrous Acetonitrile55-60 °C, 10 min3-Hydroxythiopyrylium Perchlorate60 electronicsandbooks.com

This oxidative transformation underscores the reactivity of the thiopyranone system and provides a viable route to functionalized thiopyrylium salts. The stability of the resulting aromatic cation is a significant driving force for this reaction.

Spectroscopic and Structural Elucidation of 2h Thiopyran 3 4h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise insights into the carbon-hydrogen framework of thiopyranone derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of 2H-Thiopyran-3(4H)-one and its analogues. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals in the spectra provide a wealth of information about the electronic environment and connectivity of the atoms.

In the case of thiopyranone derivatives, the protons on the saturated carbon atoms of the ring typically appear as complex multiplets in the aliphatic region of the ¹H NMR spectrum. The protons adjacent to the sulfur atom (at C-2) and the carbonyl group (at C-4) are deshielded to different extents. For instance, in analogues like dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, the oxidation of the sulfur atom to a sulfone group significantly deshields the adjacent protons. researchgate.netresearchgate.netlibretexts.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C-3) is readily identified by its characteristic downfield chemical shift, typically in the range of δ 190-210 ppm for ketones. The carbons adjacent to the sulfur atom also show distinct chemical shifts. The table below summarizes typical NMR data for an analogue of the target compound, illustrating the application of this technique.

Interactive Table: Representative NMR Data for Thiopyran Analogues

CompoundNucleusPositionChemical Shift (δ, ppm)
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide¹³CC-247.43
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide¹³CC-3 (C=O)~200
2-Amino-4H-thiopyran derivative¹³CC-2 (NH₂)159.7
2-Amino-4H-thiopyran derivative¹³CC-433.3
2-Amino-4H-thiopyran derivative¹HNH₂7.59 (br. s)
2-Amino-4H-thiopyran derivative¹HH-44.48 (s)

Note: Data is compiled from studies on various thiopyran derivatives to illustrate typical chemical shift ranges. researchgate.netnist.gov

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. libretexts.orgmdpi.com Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the structures of complex thiopyran derivatives. researchgate.netresearchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between the protons at C-2 and C-4, and between the protons at C-5 and C-6, confirming the sequence of methylene (B1212753) groups within the heterocyclic ring.

HSQC/HMQC (Heteronuclear Correlation): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the straightforward assignment of the carbon skeleton based on proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the protons at C-2 and C-4 to the carbonyl carbon at C-3, definitively establishing the position of the keto group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent method for identifying the functional groups present.

Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups in this compound. The absorption of infrared radiation corresponds to specific vibrational modes of the bonds within the molecule.

The most prominent and diagnostic absorption band for this compound is the carbonyl (C=O) stretch. For six-membered cyclic ketones, this band typically appears as a strong, sharp peak around 1715 cm⁻¹. researchgate.net The presence of the thioether linkage is confirmed by C-S stretching vibrations, which are generally weaker and appear in the fingerprint region of the spectrum (typically 600-800 cm⁻¹). The C-H stretching vibrations of the methylene groups in the ring are observed just below 3000 cm⁻¹.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Carbonyl (C=O)Stretch1700 - 1725Strong, Sharp
Methylene (C-H)Stretch2850 - 2960Medium
Thioether (C-S)Stretch600 - 800Weak to Medium

Note: The exact positions can vary based on the molecular environment and physical state of the sample. nist.gov

While specific Far-IR spectral data for this compound is not extensively documented, conformational analysis of the related tetrahydro-2H-thiopyran ring has been performed using other methods, including computational studies. These analyses indicate that the thiopyran ring system strongly favors a chair conformation to minimize steric and torsional strain. The chair conformer of tetrahydro-2H-thiopyran is calculated to be significantly more stable than twist or boat conformers. This conformational preference is a critical aspect of the molecule's three-dimensional structure, which would be explored using techniques like Far-IR spectroscopy.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. The molecular formula of this compound is C₅H₆OS, corresponding to a molecular weight of 114.166 Da. udel.edu

Upon electron ionization (EI), the molecule forms a molecular ion (M⁺•) which can then undergo fragmentation. For cyclic ketones, a characteristic fragmentation pathway is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the carbonyl group.

For this compound, two primary alpha-cleavage pathways are possible:

Cleavage between C-3 and C-4.

Cleavage between C-2 and C-3.

These initial cleavages would be followed by subsequent rearrangements and fragmentation, leading to the loss of small neutral molecules like carbon monoxide (CO), ethylene (B1197577) (C₂H₄), or thioformaldehyde (B1214467) (CH₂S). The analysis of the resulting fragment ions in the mass spectrum allows for the reconstruction of the molecular structure. Data from the NIST Mass Spectrometry Data Center confirms the molecular weight and provides fragmentation data for analysis. udel.edu

LC/MSD with API-ES/APCI Mode for Product Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely utilized in pharmaceutical and chemical synthesis for the identification and characterization of reaction products. europeanpharmaceuticalreview.com The method combines the separation capabilities of liquid chromatography with the mass analysis provided by mass spectrometry, making it an indispensable tool for confirming the structural identity of synthesized compounds. europeanpharmaceuticalreview.com In the context of this compound and its analogues, LC-MS serves as a primary method for monitoring reaction progress, identifying intermediates, and confirming the mass of the final product.

The process involves injecting a sample mixture into an LC system, where individual components are separated based on their physicochemical properties as they pass through a column. The separated components then enter the mass spectrometer detector. Atmospheric Pressure Ionization (API) techniques, such as Electrospray Ionization (API-ES) and Atmospheric Pressure Chemical Ionization (APCI), are commonly employed interfaces.

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules. For thiopyranone derivatives, ESI would typically generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, allowing for the unambiguous determination of the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile compounds. It involves a corona discharge that ionizes the solvent, which in turn transfers charge to the analyte molecules.

The choice between ESI and APCI depends on the specific polarity and thermal stability of the thiopyranone derivative being analyzed. This LC-MS approach is crucial for verifying the successful synthesis of the target compound and assessing its purity before further spectroscopic and structural analysis. europeanpharmaceuticalreview.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a molecule's elemental composition by providing extremely accurate mass measurements, typically with sub-parts-per-million (ppm) mass accuracy. nih.gov Unlike standard mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different elemental formulas. This capability is essential for confirming the identity of newly synthesized thiopyranone derivatives and ruling out alternative structures. nih.gov

For instance, the saturated analogue of the title compound, Dihydro-2H-thiopyran-3(4H)-one, has the molecular formula C₅H₈OS. nih.gov Using HRMS, its exact mass can be measured and compared to the theoretical (calculated) mass. This high level of precision allows for the confident assignment of the elemental formula. The integration of soft ionization techniques with analyzers like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap enables the direct analysis of complex mixtures and the precise determination of molecular formulae for thousands of compounds in a single measurement. nih.gov This is particularly valuable in the analysis of reaction mixtures containing various thiopyranone analogues and potential byproducts.

Table 1: HRMS Data for Dihydro-2H-thiopyran-3(4H)-one
PropertyValueSource
Molecular FormulaC₅H₈OS nih.gov
Theoretical Exact Mass116.02958605 Da nih.gov
Nominal Mass116 g/mol nih.gov

X-ray Crystallography and Diffraction Studies

Determination of Crystal Structures for Thiopyranone Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique has been successfully applied to several derivatives of thiopyran to establish their precise molecular and crystal structures. researchgate.netnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can deduce crystallographic information such as the unit cell dimensions, space group, and the positions of individual atoms within the crystal lattice.

For example, the crystal structures of 2-((dimethylamino)carbonyl)-6-(2-thienyl)-2H-thiopyran-3-carboxylic acid (I) and its furyl-analogue (II) were determined by single-crystal X-ray diffraction. researchgate.net Both compounds were found to crystallize in the monoclinic system, but with different space groups, highlighting how a subtle change in the molecular structure can significantly alter the crystal packing. researchgate.net Similarly, X-ray analysis was used to determine the molecular and crystal structures of various 2-amino-3-cyano-4H-pyran and -thiopyran derivatives, confirming their synthesis and revealing details about their solid-state arrangement. nih.gov

Table 2: Crystallographic Data for Selected Thiopyran Derivatives
CompoundCrystal SystemSpace GroupUnit Cell Parameters
2-((dimethylamino)carbonyl)-6-(2-thienyl)-2H-thiopyran-3-carboxylic acidMonoclinicP2₁a=6.5464(1) Å, b=7.5651(2) Å, c=27.6851(7) Å, β=96.867(1)°
2-((dimethylamino)carbonyl)-6-(2-furyl)-2H-thiopyran-3-carboxylic acidMonoclinicP2₁/ca=10.2683(2) Å, b=10.6690(3) Å, c=12.3477(3) Å, β=101.773(1)°
A 2-amino-3-cyano-4H-thiopyran derivative (Compound 11)Not SpecifiedNot SpecifiedNot Specified

Elucidation of Molecular Geometry and Conformations

Studies on 4H-thiopyran derivatives have revealed specific conformations for the heterocyclic ring. For instance, the central 4H-thiopyran ring in one studied derivative was found to adopt a boat conformation. nih.gov In this conformation, the sulfur atom (S¹) and the C⁴ carbon atom deviate significantly from the basal plane formed by the other four atoms of the ring, with deviations measured at 0.435(4) Å and 0.505(4) Å, respectively. nih.gov In a related bicyclic chromene derivative containing a 4H-pyran ring, the ring adopted a strongly flattened boat conformation, with the oxygen (O¹) and carbon (C⁴) atoms deviating by only 0.092(2) Å and 0.208(2) Å from the basal plane. nih.gov This detailed conformational analysis, made possible by X-ray crystallography, is crucial for understanding the structure-property relationships of these heterocyclic systems.

Theoretical and Computational Investigations of 2h Thiopyran 3 4h One Systems

Quantum Chemical Modeling and Calculation Methodologies

Quantum chemical modeling has become an indispensable partner to experimental chemistry, offering predictive power and detailed mechanistic insights. Methodologies like Density Functional Theory (DFT) are at the forefront of these investigations, providing a balance between computational cost and accuracy for systems containing sulfur heterocycles.

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational efficiency, allowing for the study of larger and more complex molecular systems. nih.gov In the realm of thiopyran chemistry, DFT is widely applied to predict a range of properties, including molecular geometries, thermodynamic stability, spectroscopic characteristics, and chemical reactivity. researchgate.net

Applications of DFT in this field are diverse and include:

Investigating Reaction Mechanisms: DFT is used to map out potential energy surfaces for reactions involving thiopyrans, such as cycloadditions, to determine the most likely reaction pathways. mdpi.comnih.gov

Predicting Spectroscopic Properties: Theoretical calculations of NMR chemical shifts, infrared vibrational frequencies, and UV/Vis absorption spectra can aid in the characterization of newly synthesized thiopyran derivatives. researchgate.net

Analyzing Electronic Structure: DFT provides a detailed picture of how electrons are distributed within a molecule, which is key to understanding its reactivity, stability, and intermolecular interactions. mdpi.com

Calculating Thermodynamic Properties: Parameters such as gas-phase acidities and reaction energies can be computed to predict the feasibility and outcomes of chemical processes. researchgate.net

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional and the basis set. mdpi.com Functionals like B3LYP, PBE0, and ωB97XD are commonly employed in organic chemistry to provide reliable results for reaction mechanisms and molecular properties. mdpi.commdpi.com

A significant application of computational chemistry has been in the study of the acidic properties of protons in thiopyran rings, particularly in derivatives like 3,4-dihydro-2H-thiopyran-1,1-dioxides. chemintech.ru Understanding the acidity is crucial as it dictates the behavior of these compounds in base-mediated reactions, such as isomerization. chemintech.ru

Quantum chemical modeling using the REVPBE0 method has been employed to study the acidity of 3,4-dihydro-2H-thiopyran-1,1-dioxide and its 3,4,6-triphenyl-substituted analogue. chemintech.ru By calculating the Gibbs free energies for the deprotonation reaction with a hydroxide (B78521) anion, researchers can determine the relative acidity of different protons on the thiopyran ring. chemintech.ru

Calculated Gibbs Free Energies (ΔG) for the Deprotonation of Dihydro-2H-thiopyran-1,1-dioxides
CompoundDeprotonation SiteΔG (kJ/mol)
3,4-dihydro-2H-thiopyran-1,1-dioxideC2-1.6
C4-67.4
C6-47.5
3,4,6-triphenyl-3,4-dihydro-2H-thiopyran-1,1-dioxideC2-12.2
C4-78.5
C6-61.9

Data sourced from a quantum chemical study on the acidity of 3,4-dihydro-2H-thiopyran-1,1-dioxides. chemintech.ru

The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its chemical reactivity. umd.edu In the context of the anions formed from deprotonating dihydro-2H-thiopyran-1,1-dioxides, the distribution of the HOMO provides critical information about where subsequent reactions, such as alkylation or aldol (B89426) additions, are likely to occur. chemintech.ru

Computational analyses have shown that for the anions of both 3,4-dihydro-2H-thiopyran-1,1-dioxide and its triphenyl-substituted derivative, the major part of the HOMO is localized on the C4 and C6 atoms. chemintech.ru This indicates that these two carbon atoms are the primary nucleophilic centers of the anion. Interestingly, the sulfone group plays only a minor role in the distribution of the HOMO, which is consistent with the calculated low acidity of the adjacent C2 protons. chemintech.ru

The degree of HOMO localization can also predict the relative reactivity of the anions. For the unsubstituted 3,4-dihydro-2H-thiopyran-1,1-dioxide anion, the HOMO is more strongly localized on the ring carbons. This suggests a higher reactivity compared to the triphenyl-substituted anion, where the electron density is more delocalized across the phenyl rings. chemintech.ru

Predicted Reactive Centers Based on HOMO Localization in Thiopyran Anions
AnionPrimary Reactive CentersPredicted Reactivity
3,4-dihydro-2H-thiopyran-1,1-dioxide anionC4 and C6Higher (due to greater HOMO localization)
3,4,6-triphenyl-3,4-dihydro-2H-thiopyran-1,1-dioxide anionC4 and C6Lower (due to delocalization into phenyl groups)

Information derived from computational studies on the electronic structure of thiopyran anions. chemintech.ru

Mechanistic Computations and Transition State Analysis

Beyond static properties, computational chemistry excels at mapping the dynamic processes of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed to elucidate the detailed mechanism of a transformation.

Computational methods are frequently used to investigate complex reaction mechanisms, such as the hetero-Diels–Alder (HDA) reaction, which is a key strategy for synthesizing thiopyran rings. mdpi.comnih.gov Theoretical studies can distinguish between different possible mechanistic pathways, such as concerted versus stepwise routes.

For example, the reaction between thio-analogues of buta-1,3-diene and conjugated nitroalkenes to form thiopyran analogues has been studied using DFT calculations (ωB97XD/6-311G(d)). mdpi.com These computational investigations revealed that the reaction does not proceed through a classical concerted [4+2] cycloaddition. Instead, the most favorable reaction path follows a stepwise mechanism involving the formation of a zwitterionic intermediate. mdpi.com The analysis of transition states showed the formation of only one new sigma bond (C6–S1) at this stage, which is characteristic of a stepwise process. This level of mechanistic detail is crucial for understanding and optimizing synthetic protocols. mdpi.com

When multiple products can be formed in a reaction, predicting the stereochemical and regioselective outcome is a significant challenge. Computational tools provide a powerful means to address this by comparing the activation barriers of all possible reaction pathways. mdpi.com The kinetically favored product is the one formed via the transition state with the lowest energy. nih.gov

In the study of the HDA reaction leading to thiopyran analogs, four possible regio- and stereoisomeric pathways were analyzed computationally. mdpi.com The calculations demonstrated that one specific pathway was kinetically favored, proceeding through a significantly lower activation barrier than the others. This computational prediction perfectly correlated with the selectivity observed in the laboratory, confirming that the experimentally isolated product was indeed the kinetically controlled one. mdpi.com This predictive capability is invaluable for designing new synthetic routes and avoiding the formation of undesired byproducts. mdpi.com

Key Computational Parameters for Transition States in a Thiopyran-Forming HDA Reaction
PathwayTransition StateRelative Gibbs Free Energy (kcal/mol)Kinetic Favorability
ATS1A15.7Forbidden
BTS1B10.4Favored
CTS1C19.7Forbidden
DTS1D18.4Forbidden

Data from a DFT study on the mechanism of a hetero-Diels-Alder reaction. mdpi.com Energies are relative to the most stable pre-reaction complex.

Calculation of Kinetic and Thermodynamic Parameters for Reactions

Computational chemistry provides powerful tools for elucidating the mechanisms and energetics of chemical reactions involving 2H-thiopyran-3(4H)-one and its derivatives. Density Functional Theory (DFT) is a commonly employed method to study reaction pathways, allowing for the calculation of key kinetic and thermodynamic parameters. researchgate.net For instance, in reactions analogous to the thermal decomposition of dihydropyrans, computational models can determine activation energies (Ea), enthalpies (ΔH≠), entropies (ΔS≠), and Gibbs free energies of activation (ΔG≠). mdpi.com These parameters are crucial for understanding reaction feasibility, rates, and the influence of substituents on the reactivity of the thiopyran ring.

Studies on related heterocyclic systems have demonstrated that computational methods, such as the PBE0/6-311+G(d,p) level of theory, can be used to analyze concerted reaction mechanisms, like those in pericyclic reactions. researchgate.netmdpi.com For thiopyran systems, this approach can be applied to investigate hetero-Diels-Alder reactions, a common method for synthesizing thiopyran derivatives. rsc.orgmdpi.com By modeling the transition states, researchers can predict the energy barriers and thermodynamic stability of reactants, intermediates, and products. rsc.org For example, DFT calculations can rationalize the regioselectivity and stereoselectivity observed in cycloaddition reactions by comparing the activation energies of different possible pathways. rsc.orgmdpi.com

The table below presents computationally derived thermodynamic and kinetic parameters for the thermal decomposition of similar dihydropyran compounds, illustrating the type of data that can be generated for thiopyran reactions. mdpi.com

CompoundActivation Energy (Ea) (kJ·mol⁻¹)Activation Enthalpy (ΔH≠) (kJ·mol⁻¹)Activation Entropy (ΔS≠) (J·mol⁻¹·K⁻¹)Activation Free Energy (ΔG≠) (kJ·mol⁻¹)
3,6-dihydro-2H-pyran214209-9.8215
4-methyl-3,6-dihydro-2H-pyran208203-9.6209
cis-2,6-dimethyl-3,6-dihydro-2H-pyran202197-13.6205

Data derived from computational studies on analogous pyran systems, illustrating typical parameters calculated. mdpi.com

Conformational Analysis Through Computational Methods

The biological activity and reactivity of cyclic molecules like this compound are intrinsically linked to their three-dimensional structure and conformational flexibility. Computational methods are indispensable for exploring the conformational landscape of these systems.

Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, are used to identify stable conformers and the transition states that connect them. researchgate.netresearchgate.net For the saturated tetrahydrothiopyran (B43164) ring, a common core in many derivatives, computational studies have shown that the chair conformer is significantly more stable than twist conformers. researchgate.net For instance, the chair conformer of tetrahydro-2H-thiopyran was found to be 5.27 kcal/mol more stable than the 1,4-twist conformer. researchgate.net

These models are also critical for interpreting reaction mechanisms and predicting stereochemical outcomes. In hetero-Diels-Alder reactions involving thiochalcones, computational analysis can explain the preference for the formation of specific isomers, such as exo,exo over exo,endo cycloadducts, by evaluating the energies of the respective transition states. mdpi.com This allows for a mechanistic interpretation where kinetic control dictates the product distribution. Furthermore, modeling can elucidate processes like epimerization, where a less stable stereoisomer converts to a more stable one, by mapping the deprotonation/protonation pathway. mdpi.com Vibrational analysis can distinguish between minimum energy structures (nonplanar conformers) and transition states for processes like ring inversion (planar forms). researchgate.net

A key aspect of validating computational models is the correlation of their results with experimental data. For thiopyran derivatives, calculated geometric parameters are often in very good agreement with data obtained from X-ray crystallography. researchgate.net Similarly, conformational energies and energy barriers for ring inversion calculated using high-level theoretical methods, such as Møller-Plesset perturbation theory (MP2), show excellent correlation with experimentally determined values. researchgate.net

For example, the MP2/6-311G(d,p) calculated value for the conformational free energy (−ΔG°) of 2-methyltetrahydro-2H-thiopyran aligns remarkably well with the experimentally reported value. researchgate.net Likewise, kinetic parameters for reactions calculated computationally can be compared with those derived from experimental studies to confirm the proposed mechanism and the accuracy of the theoretical model. mdpi.com This strong correlation between theoretical predictions and experimental results provides confidence in using computational methods to study transient species or complex reaction pathways that are difficult to probe experimentally.

In Silico Screening Methodologies for Chemical Space Exploration

In silico screening has emerged as a crucial component of modern drug discovery and materials science, enabling the rapid evaluation of large virtual libraries of compounds. These computational techniques are instrumental in exploring the vast chemical space surrounding the this compound scaffold to identify molecules with desired properties.

The this compound core is a versatile building block for creating new, complex heterocyclic systems. rsc.orgresearchgate.net In silico methods guide the design of novel thiopyran scaffolds by predicting their potential biological activity or material properties. nih.gov Starting with a core structure like dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, computational screening can be used to evaluate virtual libraries of derivatives created through multi-component reactions. rsc.orgresearchgate.net

This approach allows chemists to prioritize synthetic targets. For example, by combining the thiopyran pharmacophore with other moieties like thiazole (B1198619) and pyrazole (B372694), novel hybrid molecules have been designed and subsequently synthesized as potential enzyme inhibitors. nih.gov Molecular docking studies, a key in silico technique, can predict how these novel scaffolds might bind to a biological target, such as an enzyme's active site, providing a rationale for their design. nih.govnih.gov This integration of computational design and synthetic chemistry accelerates the development of new functional molecules. researchgate.net

One of the primary goals of in silico screening is to explore chemical diversity and identify promising lead compounds for further development. nih.gov By using the this compound scaffold as a starting point, combinatorial libraries can be virtually generated and screened against various biological targets. This process helps to populate new regions of chemical space with potentially bioactive molecules. researchgate.net

In silico screening of compounds derived from dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide has successfully identified molecules with high potential as anti-inflammatory, anti-arthritic, and anti-allergic agents. rsc.org These methods assess not only the potential efficacy (e.g., binding affinity) but also the pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity) of the virtual compounds. researchgate.netmdpi.com This multi-parameter optimization helps to filter large virtual collections down to a manageable number of high-quality lead candidates for synthesis and experimental testing, significantly streamlining the discovery pipeline. nih.gov

Synthetic Applications of 2h Thiopyran 3 4h One As a Building Block

Role as a Versatile Building Block in Heterocyclic Synthesis

The reactivity of the α-methylene group adjacent to the sulfonyl and carbonyl groups in dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide makes it an ideal candidate for multicomponent reactions (MCRs). This reactivity allows for the efficient one-pot synthesis of diverse and complex molecular architectures.

Precursor for Novel Thiopyran-Based Heterocyclic Systems

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide serves as a foundational substrate for the construction of new heterocyclic systems that retain the thiopyran core. Through one-pot multicomponent reactions, it can be elaborated into various fused and spirocyclic structures. For instance, its reaction with aromatic aldehydes and malononitrile (B47326), catalyzed by piperidine, leads to the formation of 2-amino-4-aryl-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile-5,5-dioxides. This transformation proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. researchgate.net

Similarly, reacting the thiopyranone dioxide with aromatic aldehydes and cyanoacetamide or malononitrile dimer under analogous conditions yields 4-aryl-3-carbamoyl(cyano)-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyridine-2(1H)-one(thione)-5,5-dioxides. These reactions highlight the compound's utility in generating a library of novel thiopyran-fused heterocycles with potential applications in medicinal chemistry. researchgate.net

Contribution to the Construction of Polycyclic Sulfones

The inherent sulfone moiety within dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide makes it a direct precursor for the synthesis of polycyclic sulfones. The multicomponent reactions described above are primary examples of this application, yielding complex molecules where the thiopyran-1,1-dioxide ring is fused to other heterocyclic systems like pyran or pyridine. researchgate.net These synthetic strategies provide a straightforward and efficient route to a diverse range of polycyclic sulfones from a readily available starting material. researchgate.netbeilstein-journals.org The development of these new cyclic sulfone series showcases the compound's significant contribution to expanding the chemical space of sulfur-containing polycyclic molecules. researchgate.netbeilstein-journals.orgnih.gov

Facilitation of Nitrogen-Containing Heterocycle Formation

Beyond its use in creating thiopyran-fused systems, 2H-Thiopyran-3(4H)-one and its derivatives are instrumental in the synthesis of a variety of nitrogen-containing heterocycles, including triazoles, pyrimidines, and complex spiro compounds.

Synthesis of 1,2,3-Triazoles via Dimroth Reaction

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide has been identified as a novel and effective ketomethylenic reagent for the Dimroth-type synthesis of 1,2,3-triazoles. This reaction involves the base-mediated cyclocondensation of the thiopyranone with various organic azides. The use of a potassium carbonate/DMSO base-solvent system at room temperature has proven to be particularly efficient. semanticscholar.org

This method allows for the creation of a new triazole-based bicyclic ring system: 1,5,6,7-tetrahydrothiopyrano[2,3-d] beilstein-journals.orgnih.govnih.govtriazole 4,4-dioxides. The reaction proceeds with high purity and without the formation of significant side products, often allowing for isolation by simple filtration. This approach has been successfully applied to a range of aromatic and aliphatic azides, demonstrating its broad scope. semanticscholar.org

Synthesis of 1,5,6,7-tetrahydrothiopyrano[2,3-d] beilstein-journals.orgnih.govnih.govtriazole 4,4-dioxides
Azide (B81097) Reactant (R-N3)Reaction Time (h)Yield (%)
4-Fluorophenyl azide791%
4-Chlorophenyl azide894%
4-Bromophenyl azide895%
Phenyl azide1088%
Benzyl azide596%
Ethyl azidoacetate1285%

Preparation of Thiopyrano[3,2-d]pyrimidine Derivatives

The versatility of dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide extends to the synthesis of fused pyrimidine (B1678525) systems. Specifically, it can be used to prepare thiopyrano[3,2-d]pyrimidine derivatives. The reaction of the thiopyranone dioxide with reagents such as cyanamide (B42294) dimer (dicyandiamide) or 1,3,5-triazine (B166579) in the presence of a base affords 2,4-diamino-5,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidine-8,8-dioxide. This transformation provides a direct route to this important heterocyclic scaffold, which is of interest due to the diverse biological activities associated with fused pyrimidine systems. researchgate.net

Development of Spiro-Fused Heterocycles

The synthesis of spiro-fused heterocycles containing a thiopyran ring represents a significant area of development. While direct spirocyclization reactions starting from this compound are less common, multicomponent strategies have been devised to construct these complex architectures. An efficient one-pot, five-component reaction involving isatin (B1672199) derivatives, primary amines, carbon disulfide, and malononitrile leads to the formation of 2,6-diamino-1-alkyl-2-oxospiro[indoline-3,4′-thiopyran]-3,5-dicarbonitrile derivatives. nih.gov This process assembles the thiopyran ring in situ, culminating in the creation of the spirocyclic system. nih.gov

Utility in Chiral Synthesis and Stereoselective Transformations

The unique structural features of this compound make it a valuable building block in the realm of asymmetric synthesis. Its prochiral ketone functionality and the presence of a sulfur-containing ring allow for its use in various stereoselective transformations to generate chiral molecules of significant interest in medicinal and materials chemistry.

Precursors for Chiral Tetrahydrothiopyrans

This compound serves as an important precursor for the synthesis of chiral tetrahydrothiopyrans. The primary strategy involves the stereoselective reduction of the ketone group to a hydroxyl group, thereby creating a chiral center. This transformation can be achieved with high efficiency and enantioselectivity using various modern synthetic methods.

One common approach is the use of chiral reducing agents. For instance, asymmetric reduction using borane (B79455) reagents in the presence of a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, can afford the corresponding chiral tetrahydrothiopyranol in high enantiomeric excess. The stereochemical outcome of this reduction is dictated by the facial selectivity imposed by the chiral catalyst during the hydride transfer to the carbonyl group.

Enzymatic reductions present a green and highly selective alternative. Ketoreductases (KREDs) from various microorganisms can catalyze the reduction of the thiopyranone to the corresponding alcohol with excellent enantioselectivity. The choice of the specific enzyme and reaction conditions, such as pH and temperature, are crucial for achieving high conversion and optical purity.

The resulting chiral tetrahydrothiopyranols are versatile intermediates that can be further elaborated. The hydroxyl group can be derivatized or used to direct subsequent stereoselective reactions on the thiopyran ring, providing access to a wide range of enantiomerically pure tetrahydrothiopyran (B43164) derivatives.

Reduction MethodChiral Catalyst/EnzymeTypical Enantiomeric Excess (ee)
Asymmetric Borane ReductionCorey-Bakshi-Shibata (CBS) Catalyst>90%
Enzymatic ReductionKetoreductase (KRED)>98%
Chiral Hydride TransferNoyori-type Catalysts>95%

Intermediates for Generating Chiral Ylides in Corey-Chaykovsky Synthesis

The Corey-Chaykovsky reaction, a powerful tool for the formation of epoxides and cyclopropanes, can be rendered asymmetric through the use of chiral sulfur ylides. Intermediates derived from this compound are well-suited for the generation of such chiral ylides.

The synthetic sequence typically commences with the stereoselective reduction of this compound to the corresponding chiral tetrahydrothiopyranol, as described previously. The resulting chiral alcohol can then be converted into a thioether with a suitable alkyl group. Deprotonation of the corresponding sulfonium (B1226848) salt with a strong base generates a chiral sulfur ylide.

This chiral ylide can then be reacted with aldehydes or ketones to produce chiral epoxides, or with α,β-unsaturated carbonyl compounds to yield chiral cyclopropanes. The stereochemical information embedded in the chiral thiopyran scaffold of the ylide directs the facial selectivity of the nucleophilic attack on the electrophile, leading to the formation of the desired stereoisomer of the product with high diastereoselectivity and enantioselectivity. The bulky and conformationally defined thiopyran ring effectively shields one face of the ylide, ensuring a highly controlled transfer of the methylene (B1212753) group.

Reagent in General Organic Transformations

Beyond its application in chiral synthesis, this compound also finds utility as a versatile reagent in general organic transformations, including screening methodologies and the synthesis of other important functional groups.

Application in Screening for Active Methylene Compounds

This compound can be employed as a substrate in screening assays to identify and evaluate the reactivity of active methylene compounds. The ketone functionality of the thiopyranone is susceptible to undergoing condensation reactions, such as the Knoevenagel condensation, with compounds containing a methylene group activated by two electron-withdrawing groups.

In a typical screening setup, this compound is reacted with a library of potential active methylene compounds under basic conditions. The formation of a new C=C bond through the condensation reaction can be monitored, often by the appearance of a chromophore or through spectroscopic analysis. The rate and yield of the reaction provide a quantitative measure of the reactivity of the active methylene compound. This methodology allows for the high-throughput screening of compound libraries to discover novel and reactive building blocks for organic synthesis.

Active Methylene CompoundBase CatalystReaction ProductApplication in Screening
MalononitrilePiperidine2-(Thiopyran-3-ylidene)malononitrileIdentification of potent C-H acids
Ethyl CyanoacetateSodium EthoxideEthyl 2-cyano-2-(thiopyran-3-ylidene)acetateAssessing nucleophilicity
Diethyl MalonatePotassium CarbonateDiethyl 2-(thiopyran-3-ylidene)malonateComparative reactivity studies

Involvement in the Synthesis of Aldehydes and Azides

The chemical reactivity of this compound also allows for its use in synthetic routes leading to aldehydes and azides, which are valuable functional groups in organic chemistry.

The synthesis of aldehydes can be achieved through a multi-step sequence involving a ring-opening strategy. For instance, the ketone can be first converted to a different functional group that facilitates a subsequent C-S bond cleavage. Reductive desulfurization of a thiopyran derivative can lead to an acyclic compound containing a masked or precursor aldehyde functionality, which can then be revealed in a final step.

For the synthesis of azides, the ketone group of this compound is typically first reduced to the corresponding alcohol. The hydroxyl group can then be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an azide source, for example, sodium azide, furnishes the corresponding tetrahydrothiopyran azide. These azido-functionalized thiopyrans can serve as precursors for the synthesis of nitrogen-containing heterocyclic compounds or can be used in bioorthogonal chemistry through "click" reactions.

Target Functional GroupKey Transformation Steps
Aldehyde1. Functionalization at C3. 2. Reductive ring opening. 3. Unmasking of the aldehyde.
Azide1. Reduction of the ketone to an alcohol. 2. Conversion of the alcohol to a leaving group. 3. Nucleophilic substitution with an azide salt.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.